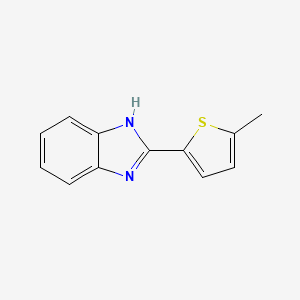![molecular formula C15H17ClN2O2 B6141408 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as 5-Cl-DPA or JNJ-54175446 and has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-Cl-DPA involves the inhibition of PKC theta, which is a key regulator of T-cell activation. By inhibiting PKC theta, 5-Cl-DPA can prevent the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune diseases. This mechanism of action has been demonstrated in vitro and in vivo studies.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-Cl-DPA can inhibit the activation and proliferation of T-cells, as well as the production of pro-inflammatory cytokines such as IL-17 and IFN-gamma. In vivo studies have demonstrated that 5-Cl-DPA can reduce disease severity in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Cl-DPA is its potent and selective inhibitory activity against PKC theta. This makes it a valuable tool for studying the role of PKC theta in T-cell activation and autoimmune diseases. However, one limitation of 5-Cl-DPA is its low aqueous solubility, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 5-Cl-DPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of 5-Cl-DPA to improve its utility in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-Cl-DPA and its potential therapeutic applications in autoimmune diseases.
Méthodes De Synthèse
The synthesis of 5-Cl-DPA involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-chloroethylamine hydrochloride in the presence of sodium ethoxide and acetic acid. The resulting intermediate is then reacted with 2-cyanopyridine in the presence of potassium carbonate and DMF to yield 5-Cl-DPA. The synthesis method has been optimized to yield high purity and yield of 5-Cl-DPA.
Applications De Recherche Scientifique
5-Cl-DPA has been studied extensively for its potential therapeutic applications. It has been shown to have potent and selective inhibitory activity against protein kinase C (PKC) theta, which is a key regulator of T-cell activation. This makes 5-Cl-DPA a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Propriétés
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-13-5-3-11(9-14(13)20-2)7-8-17-15-6-4-12(16)10-18-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLNBHNPLNRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
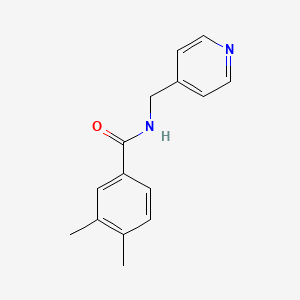
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
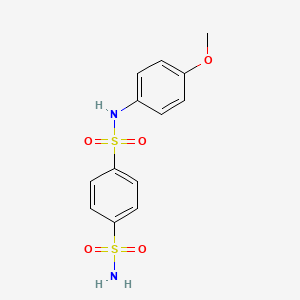
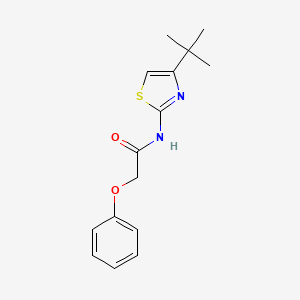
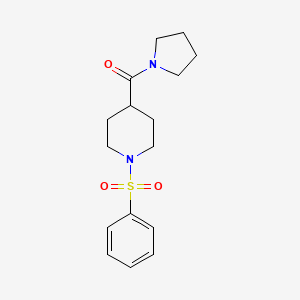
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
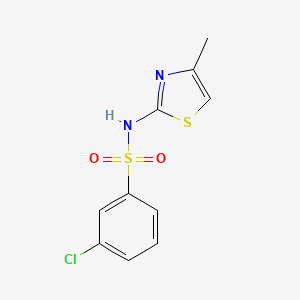

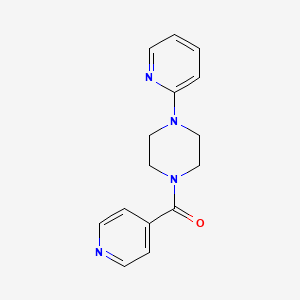
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
